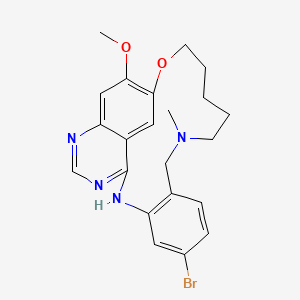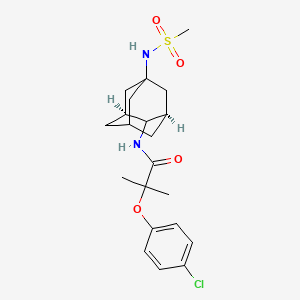![molecular formula C14H16ClN3O B1673073 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine CAS No. 459168-41-3](/img/structure/B1673073.png)
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
Übersicht
Beschreibung
“1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” is a known histamine H4 receptor reference compound . It is an important type of molecule that plays a significant role in cell biology . The application of such indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” has been described in the literature . The compound was synthesized in a convenient way, and its crystal structure was also described .
Molecular Structure Analysis
The molecular structure of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” has been analyzed in several studies . The crystal structure of the compound was described, providing insights into its molecular configuration .
Chemical Reactions Analysis
The chemical reactions involving “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” have been studied . The compound has been used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” have been analyzed . The compound exhibits certain properties that are characteristic of its molecular structure .
Wissenschaftliche Forschungsanwendungen
Immunology
JNJ-7777120 has been identified as a potent and selective antagonist of the histamine H4 receptor (H4R), which plays a significant role in immune response modulation . It has shown potential in the treatment of allergic conditions such as asthma by reducing inflammatory responses and eosinophilia in bronchoalveolar lavage fluids .
Neurology
In neurological research, JNJ-7777120’s antagonism of the H4R has implications for understanding histamine’s role in the brain. It has been used to explore the receptor’s involvement in brain functions and its potential link to neuroinflammatory and neurodegenerative diseases .
Dermatology
The compound has demonstrated efficacy in reducing pruritus associated with skin conditions like atopic dermatitis. By blocking the H4R, JNJ-7777120 can alleviate chronic itching, which is not effectively addressed by traditional antihistamines targeting the H1 receptor .
Oncology
While direct applications in oncology are not extensively documented, the role of histamine receptors in cancer biology suggests that JNJ-7777120 could be a valuable tool for investigating the tumor microenvironment and the potential immunomodulatory effects of H4R antagonism .
Cardiology
Research into the cardiovascular implications of H4R is still emerging. JNJ-7777120 may contribute to understanding the role of histamine in cardiac function and inflammation, potentially leading to novel therapeutic strategies for heart diseases .
Gastroenterology
JNJ-7777120’s impact on gastrointestinal research is an area of interest due to the widespread distribution of histamine receptors throughout the gut. Its role in modulating immune responses could be significant in conditions like inflammatory bowel disease, although specific studies in this field are limited .
Endocrinology
The compound’s potential effects on endocrine systems, particularly in the context of immune-endocrine interactions, are worth exploring. However, current literature does not provide extensive information on this application .
Pulmonology
JNJ-7777120 has been notably effective in pulmonology, particularly in experimental models of asthma. It has been shown to reduce asthmatic symptoms by targeting the H4R, which is involved in the pathogenesis of asthma .
Wirkmechanismus
Target of Action
JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is a potent and selective antagonist at the histamine H4 receptor . The histamine H4 receptor is the fourth member of the histamine receptor family, which also includes the histamine H1, H2, and H3 receptors . The H4 receptor mediates the physiological functions of histamine .
Mode of Action
As an antagonist, JNJ-7777120 binds to the histamine H4 receptor and blocks its activation . This prevents histamine from exerting its effects through this receptor, leading to a decrease in the physiological responses typically mediated by histamine .
Biochemical Pathways
The histamine H4 receptor is involved in the regulation of immune responses, including inflammation and pruritus (itching) . By blocking this receptor, JNJ-7777120 can reduce these responses . For example, it has been shown to reduce inflammation in a model of atopic dermatitis .
Pharmacokinetics
JNJ-7777120 has a short in vivo half-life . It has been reported to have an oral bioavailability of about 30% in rats and 100% in dogs, with a half-life of 3 hours in both species .
Result of Action
JNJ-7777120 has anti-inflammatory effects and has been demonstrated to be superior to traditional (H1) antihistamines in the treatment of pruritus (itching) . It was abandoned because of its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs, which prevented it from advancing into clinical studies .
Action Environment
The action of JNJ-7777120 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues can all affect the compound’s action, efficacy, and stability . .
Zukünftige Richtungen
The future directions for the study of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” and similar compounds involve further exploration of their biological activity and potential therapeutic applications . The development of novel methods of synthesis is also an area of ongoing research .
Eigenschaften
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | |
CAS RN |
459168-41-3 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ7777120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-7777120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

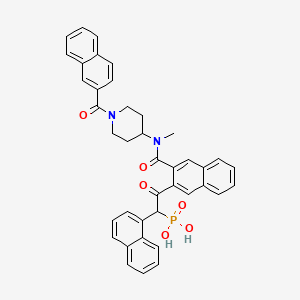

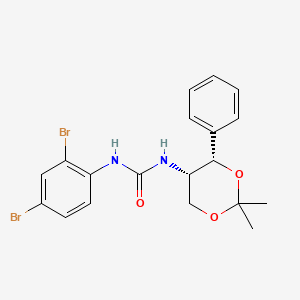
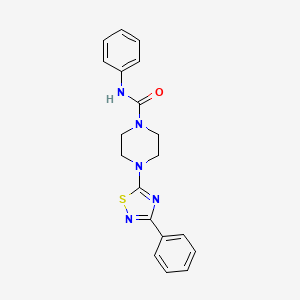
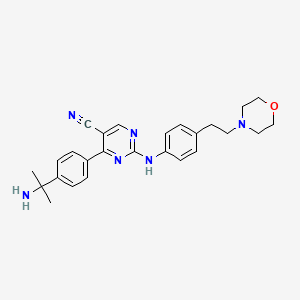


![4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide](/img/structure/B1673004.png)


